

Application Notes and Protocols for Rociletinib (CO-1686) In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rociletinib (also known as CO-1686) is a potent, orally available, and irreversible small-molecule inhibitor of the epidermal growth factor receptor (EGFR).[1][2] It demonstrates high selectivity for mutant forms of EGFR, including the T790M resistance mutation, while showing minimal activity against wild-type EGFR (EGFRWT).[1][3] This characteristic makes Rociletinib a valuable compound for investigating targeted therapies in non-small-cell lung cancer (NSCLC) models harboring these specific mutations.[4][5] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of Rociletinib.

Mechanism of Action

Rociletinib covalently binds to the cysteine residue at position 797 (C797) within the ATP-binding pocket of EGFR.[4] This irreversible binding effectively blocks EGFR signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in EGFR-mutant cancer cells.[6] The primary signaling cascades affected are the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[7]

Data Presentation



Table 1: In Vitro Inhibitory Activity of Rociletinib (CO-

1686)

Cell Line	EGFR Mutation Status	Assay Type	Endpoint	Rociletinib IC50/GI50
HCC827	exon 19 deletion	Cell Growth	GI50	7-32 nM[6][8]
PC9	exon 19 deletion	Cell Growth	GI50	7-32 nM[6]
NCI-H1975	L858R/T790M	Cell Growth	GI50	7-32 nM[6][8]
HCC827-EPR	Not Specified	p-EGFR Inhibition	IC50	62-187 nM[6]
NCI-H1975	L858R/T790M	p-EGFR Inhibition	IC50	62-187 nM[6]
A431	Wild-Type	p-EGFR Inhibition	IC50	>2000 nM[6]
NCI-H1299	Wild-Type	p-EGFR Inhibition	IC50	>2000 nM[6]
NCI-H358	Wild-Type	p-EGFR Inhibition	IC50	>2000 nM[6]

Experimental Protocols Cell Culture

- Cell Lines:
 - EGFR Mutant: HCC827 (exon 19 deletion), PC9 (exon 19 deletion), NCI-H1975 (L858R/T790M).
 - EGFR Wild-Type (as controls): A431, NCI-H1299, NCI-H358.
- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mmol/L L-glutamine, and 1% penicillin-streptomycin.



• Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay

This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) of Rociletinib.

- Cell Seeding:
 - Harvest and count cells.
 - Seed 3,000 cells per well in a 96-well plate in growth media.
 - Allow cells to adhere overnight.[6]
- Compound Treatment:
 - Prepare a serial dilution of Rociletinib in DMSO.
 - Treat the cells with the Rociletinib dilution series for 72 hours.[6] Include a DMSO-only control.
- Viability Assessment:
 - Use the CellTiter-Glo® Luminescent Cell Viability Assay to determine cell viability according to the manufacturer's instructions.[6]
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Subtract background luminescence.
 - Normalize the results to the DMSO-treated control wells.
 - Calculate the GI50 values using appropriate software (e.g., GraphPad Prism).

Western Blot for EGFR Phosphorylation



This protocol assesses the inhibitory effect of Rociletinib on EGFR signaling.

Cell Treatment:

- Seed cells in 6-well plates and allow them to adhere.
- Treat cells with varying concentrations of Rociletinib for a specified time (e.g., 2-24 hours).

Protein Extraction:

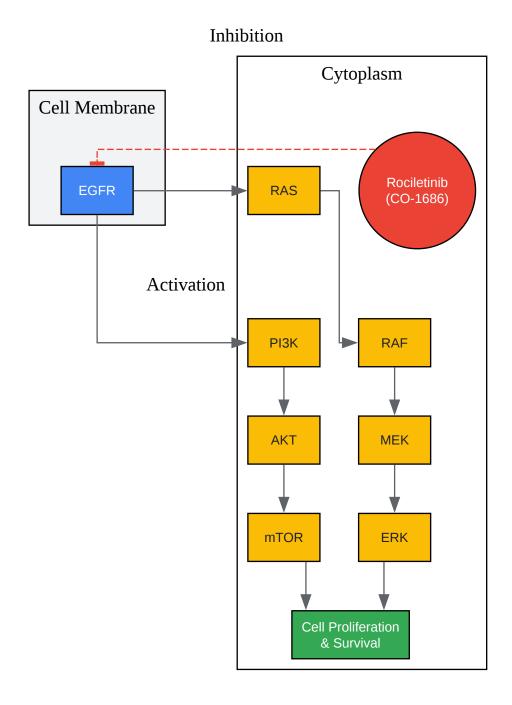
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.

Western Blotting:

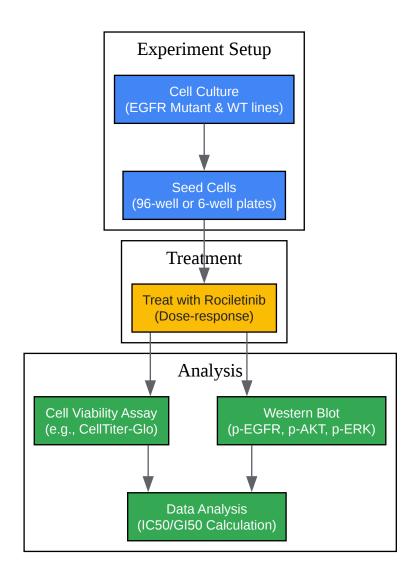
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST.
- Incubate with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations









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